molecular formula C9H8O2 B1585503 3(2H)-Benzofuranone, 6-methyl- CAS No. 20895-41-4

3(2H)-Benzofuranone, 6-methyl-

Cat. No. B1585503
CAS RN: 20895-41-4
M. Wt: 148.16 g/mol
InChI Key: VHAUANQYMZUJPS-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 6-methyl-, also known as 6-Methylcoumarin, is a chemical compound that belongs to the coumarin family. Coumarins are naturally occurring compounds that are widely distributed in plants and have various biological activities. 6-Methylcoumarin is a synthetic compound that is commonly used in scientific research due to its unique properties.

Scientific Research Applications

  • Synthesis Methods and Intermediate Uses

    • 3(2H)-Benzofuranone, 6-methyl-, is used as an intermediate in pesticides and can be synthesized from 4-chloro salicylic acid through a series of processes including esterification, etherification, hydrolysis, and cyclization (Xiaojun, 2005).
    • It has been shown to undergo efficient Wittig reactions, providing a convenient synthesis of benzofurans functionally substituted at the 3-position, useful in various chemical syntheses (Chan, Elix, Ferguson, 1975).
  • Pharmaceutical and Biological Activities

    • Benzofuranone derivatives, including 3(2H)-Benzofuranone, 6-methyl-, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, which suggests potential pharmaceutical applications (Khatune, Mossadik, Rahman, Khondkar, Haque, Gray, 2007).
    • These compounds have also been identified in natural sources, such as the flowers of Nyctanthes arbortristis, and have been studied for their cytotoxic activities (Khatune et al., 2007).
  • Chemical Properties and Applications

    • The structural effects of benzofuranone compounds, including 3(2H)-Benzofuranone, 6-methyl-, on anti-oxidation in materials like polypropylene have been evaluated. This research is relevant for improving the stability of polymers against oxidative degradation (Cai, Meng, Shen, Xin, 2012).
    • Its use in the electrochemical synthesis of new benzofuran derivatives has also been explored, indicating its role in novel synthetic methodologies (Moghaddam, Kobarfard, Davarani, Nematollahi, Shamsipur, Fakhari, 2006).
  • Molecular Studies and Drug Design

properties

IUPAC Name

6-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAUANQYMZUJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943157
Record name 6-Methyl-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(2H)-Benzofuranone, 6-methyl-

CAS RN

20895-41-4
Record name 3(2H)-Benzofuranone, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020895414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-methyl-1-benzofuran-3-yl acetate (3.8 g, 19.98 mmol) in HCl (4 mL, conc), methanol (160 mL), and water (40 mL) was heated under reflux for 1.5 h, the reaction mixture was cooled to room temperature, dissolved in water (200 mL) and filtered to give 6-methyl-2,3-dihydro-1-benzofuran-3-one as a white solid (2.5 g, 82%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3(2H)-Benzofuranone, 6-methyl-
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Reactant of Route 6
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Citations

For This Compound
1
Citations
JR Klosterman - 2002 - ecommons.udayton.edu
The instrument designed in this study incorporates two capillary chromatography columns of differing stationary phases connected with a cryogenic trap. Effluent from the non-polar …
Number of citations: 1 ecommons.udayton.edu

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